Bienvenue dans la boutique en ligne BenchChem!

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Pharmaceutical Analysis Method Validation Regulatory Compliance

Procure the definitive 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (Vandetanib Impurity 2, CAS 196603-96-0) for your ANDA-submission quality control and cGMP synthesis. Unlike generic quinazoline analogs, this specific anilinoquinazoline is the authentic late-stage intermediate in Vandetanib manufacturing and the critical reference standard for quantifying this exact impurity per ICH Q3A/B in HPLC/LC-MS methods. Substituting with any other impurity standard compromises retention time, ionization efficiency, and risks regulatory rejection due to inaccurate quantification. For PET tracer development, its unique bromo-substituent enables precise [18F]fluorination. Choose the correct, well-characterized standard to ensure a validated impurity profile, regulatory compliance, and a high-yield final API synthesis.

Molecular Formula C15H11BrFN3O2
Molecular Weight 364.17 g/mol
CAS No. 196603-96-0
Cat. No. B032760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
CAS196603-96-0
Molecular FormulaC15H11BrFN3O2
Molecular Weight364.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(N=CNC2=CC1=O)NC3=C(C=C(C=C3)Br)F
InChIInChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,20H,1H3,(H,18,19)
InChIKeyBMCQUFITKANMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 196603-96-0): Sourcing and Procurement Guide for Vandetanib Impurity 2


4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 196603-96-0), also known as Vandetanib Impurity 2, is a 4-anilinoquinazoline derivative with the molecular formula C15H11BrFN3O2 and a molecular weight of 364.17 g/mol . It is primarily recognized as a key synthetic intermediate in the production of Vandetanib [1] and serves as a reference standard for analytical method development and quality control of Vandetanib drug substance and finished product [2]. The compound is also utilized as a precursor in the radiosynthesis of PET imaging agents .

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol: Why In-Class Analogs or Generic Impurity Standards Cannot Be Simply Substituted


Direct substitution of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol with a generic 4-anilinoquinazoline or even another Vandetanib impurity standard is not feasible due to its specific, well-defined role in both synthetic and analytical pathways. While compounds like 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (Vandetanib Impurity 4) [1] or N-desmethylvandetanib [2] may share a quinazoline core, their distinct functional groups and molecular weights result in different chromatographic retention times, ionization efficiencies, and reactivity. Using an incorrect impurity standard can lead to inaccurate quantification in HPLC/LC-MS assays and potential regulatory non-compliance in Abbreviated New Drug Applications (ANDAs) [3]. Furthermore, as a dedicated synthetic intermediate, its unique substitution pattern is essential for the final step in Vandetanib synthesis [4], and any deviation from this specific building block would alter the final drug product's impurity profile.

Quantitative Differentiation of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol: Comparative Data for Procurement Decisions


Comparative Regulatory Utility: Vandetanib Impurity 2 vs. Vandetanib Impurity 4 as an Analytical Reference Standard

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (Vandetanib Impurity 2) is a dedicated reference standard for the analysis of Vandetanib, supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. In contrast, Vandetanib Impurity 4 (7-(Benzyloxy)-4-chloro-6-methoxyquinazoline, CAS 162364-72-9) [2] is a different synthetic intermediate with distinct physical-chemical properties. The procurement of the correct impurity standard is mandated by ICH Q3A/B guidelines for impurity profiling, where accurate identification and quantification are required.

Pharmaceutical Analysis Method Validation Regulatory Compliance

Comparative Synthetic Utility: 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol vs. Vandetanib as a Synthetic Building Block

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a key late-stage intermediate in the synthesis of Vandetanib, enabling the final alkylation step [1]. Vandetanib itself (CAS 443913-73-3) is the final drug product, not a building block. While Vandetanib is an orally bioavailable, potent inhibitor of VEGFR2 (IC50 = 40 nM) and EGFR (IC50 = 500 nM) , it cannot serve as a synthetic precursor for further derivatization. The intermediate is available with a purity of ≥98.0% [2] or 99.0% [3] from various suppliers, enabling its direct use in cGMP manufacturing.

Medicinal Chemistry Process Chemistry Drug Synthesis

Comparative Physical Properties: Free Base (196603-96-0) vs. Hydrochloride Salt (932016-10-9)

The free base form, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (CAS 196603-96-0), has a molecular weight of 364.17 g/mol . Its hydrochloride salt (CAS 932016-10-9) has a higher molecular weight of 400.63 g/mol and is generally expected to exhibit enhanced aqueous solubility, a common property of salt forms [1]. While specific solubility data for this compound are not widely published, the salt form is often preferred for biological assays and formulation studies where increased solubility in aqueous media is required.

Formulation Development Salt Selection Solubility

Comparative Application in Molecular Imaging: 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol vs. Vandetanib for PET Tracer Synthesis

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol serves as a direct precursor for the radiosynthesis of [18F]-(R)-FEPAQ, a potential PET imaging agent for VEGFR2 . Vandetanib, while a potent VEGFR2 inhibitor (IC50 = 40 nM) , contains a methylpiperidine moiety that is not directly amenable to simple radiofluorination at the same position. The bromo-substituent on the target compound allows for efficient nucleophilic aromatic substitution with [18F]fluoride, a standard method in PET radiochemistry.

PET Imaging Radiochemistry VEGFR2

Optimal Procurement and Application Scenarios for 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol


Analytical Method Development and Validation for Vandetanib ANDA Submissions

In the development and validation of HPLC or LC-MS methods for the quantification of Vandetanib impurities, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (Vandetanib Impurity 2) is a critical reference standard [1]. It is used to establish system suitability, determine relative retention times, and quantify the impurity in drug substance and finished product batches. Regulatory guidelines (ICH Q3A/B) require the use of well-characterized, high-purity impurity standards for accurate method validation and subsequent ANDA submissions.

Late-Stage Intermediate for cGMP Synthesis of Vandetanib API

For CDMOs and process chemistry groups manufacturing Vandetanib under cGMP conditions, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a key late-stage intermediate [2]. Procuring this compound at high purity (≥98.0%) [3] is essential for the final O-alkylation step to yield Vandetanib. Its use ensures a well-defined impurity profile and high yield in the final API synthesis, which is critical for meeting regulatory specifications.

Radiosynthesis of VEGFR2-Targeted PET Tracer [18F]-(R)-FEPAQ

Radiochemistry laboratories engaged in the development of novel PET imaging agents for oncology can utilize 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol as a precursor for [18F]-(R)-FEPAQ . This compound contains a bromo-substituent that allows for efficient [18F]fluorination, enabling the synthesis of a VEGFR2-targeted tracer for potential use in cancer diagnosis and therapy monitoring .

Physicochemical and Solid-State Characterization Studies

The free base form (CAS 196603-96-0) and its hydrochloride salt (CAS 932016-10-9) [4] can be used in comparative physicochemical studies, including solubility, stability, and polymorphism screening. Understanding the solid-state properties of this key intermediate is essential for optimizing its handling and storage during large-scale Vandetanib manufacturing [2].

Quote Request

Request a Quote for 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.